molecular formula C13H12ClF3N6O2 B2384621 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea CAS No. 306978-25-6

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea

Cat. No.: B2384621
CAS No.: 306978-25-6
M. Wt: 376.72
InChI Key: KQNXVAQBLUZIBN-UHFFFAOYSA-N
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Description

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a pyrazole ring, and a carbamoyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Scientific Research Applications

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or inhaled . It may cause respiratory irritation . It also causes skin and serious eye irritation .

Future Directions

The development of organic compounds containing fluorine, such as this compound, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine to form an intermediate, which is then reacted with a carbamoyl chloride derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea

Uniqueness

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea stands out due to its specific combination of functional groups, which impart unique chemical reactivity and biological activity. Its trifluoromethyl and chloro substituents enhance its stability and lipophilicity, making it particularly effective in various applications .

Properties

IUPAC Name

N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N6O2/c1-6-8(5-19-21-6)11(24)20-12(25)22-23(2)10-9(14)3-7(4-18-10)13(15,16)17/h3-5H,1-2H3,(H,19,21)(H2,20,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNXVAQBLUZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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